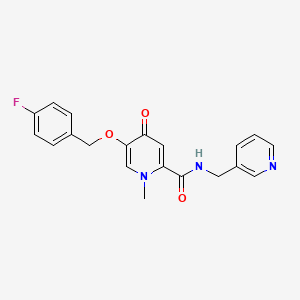

5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide

Description

Properties

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3/c1-24-12-19(27-13-14-4-6-16(21)7-5-14)18(25)9-17(24)20(26)23-11-15-3-2-8-22-10-15/h2-10,12H,11,13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSTZPARTQUIHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NCC2=CN=CC=C2)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl alcohol, methyl acetoacetate, and pyridine-3-carboxaldehyde.

Formation of Intermediate: The first step involves the reaction of 4-fluorobenzyl alcohol with a suitable base to form the corresponding alkoxide, which then reacts with methyl acetoacetate to form an intermediate ester.

Cyclization: The intermediate ester undergoes cyclization in the presence of ammonia or an amine to form the dihydropyridine ring.

Final Coupling: The final step involves coupling the dihydropyridine intermediate with pyridine-3-carboxaldehyde under reductive amination conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol, altering the compound’s pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Antihypertensive Activity

Research indicates that compounds within the dihydropyridine class, including 5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide, exhibit significant antihypertensive effects. These compounds function as calcium channel blockers, which help in the relaxation of vascular smooth muscle and reduction of blood pressure.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the dihydropyridine structure could enhance its selectivity and potency against specific calcium channels, leading to better therapeutic outcomes in hypertensive patients .

Neuroprotective Effects

There is growing evidence that this compound may possess neuroprotective properties. Dihydropyridines have been shown to modulate neurotransmitter release and protect neuronal cells from oxidative stress.

Case Study : In vitro studies have reported that similar compounds can inhibit apoptosis in neuronal cells exposed to neurotoxic agents, suggesting a potential role in treating neurodegenerative diseases such as Alzheimer's .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of dihydropyridine derivatives. These compounds may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.

Data Table: Anticancer Activity of Dihydropyridines

Synthetic Intermediates

This compound is utilized as an intermediate in synthetic organic chemistry for the development of more complex pharmaceutical agents. Its unique structure allows for further functionalization, making it a valuable building block in drug design.

Research Tool

This compound serves as a research tool in pharmacology and biochemistry for studying calcium signaling pathways and receptor interactions. Its ability to selectively inhibit certain pathways makes it an important compound for elucidating biological mechanisms.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of calcium channels. By binding to these channels, it prevents the influx of calcium ions into cells, which is essential for various cellular functions. This inhibition can lead to vasodilation, reduced blood pressure, and decreased cardiac workload, making it useful in treating hypertension and angina.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional comparisons with related DHP derivatives highlight critical differences in substituents, electronic properties, and hypothesized pharmacological profiles. Below is a detailed analysis:

Structural Analogues

Electronic and Pharmacokinetic Implications

- Fluorination: The target compound’s 4-fluorobenzyl group provides moderate electron-withdrawing effects, enhancing membrane permeability compared to non-fluorinated analogs (e.g., benzyl or methoxybenzyl derivatives).

- Linkage Type : The ether linkage in the target compound may confer greater metabolic stability compared to thioether-containing analogs (e.g., AZ331, AZ257), as thioethers are more susceptible to oxidative metabolism .

- Carboxamide Position : The C2 carboxamide in the target compound vs. C3 in AZ331/AZ257 may alter hydrogen-bonding interactions with target proteins, influencing selectivity.

Hypothesized Pharmacological Profiles

- Target Compound : Likely exhibits enhanced calcium channel blocking activity due to the pyridinylmethyl group’s capacity for π-π interactions with channel subunits. The 4-fluorobenzyloxy group may reduce off-target effects compared to bulkier substituents.

- AZ331/AZ257 : The thioether and methoxy/bromoaryl groups in these compounds suggest a broader spectrum of activity, possibly extending to potassium channel modulation, though with higher metabolic liability .

- CAS 119915-47-8 : The carboxylic acid group at C3 may limit blood-brain barrier penetration, making it more suitable for peripheral applications .

Research Findings and Limitations

- Crystallographic Data: The SHELX system has been instrumental in resolving the crystal structures of DHP derivatives, confirming the planar geometry of the DHP ring and substituent orientations .

- Structural analogs like AZ331 and AZ257 have shown moderate activity in preliminary screens, but their efficacy relative to the target compound remains unquantified .

Biological Activity

5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Compound Overview

- Chemical Structure : The compound features a dihydropyridine core substituted with a pyridinylmethyl group and a fluorobenzyl ether. This unique structure is hypothesized to contribute to its biological activity.

- Molecular Formula : C19H20FN3O3

- Molecular Weight : 357.38 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Dihydropyridine Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Fluorobenzyl Group : Nucleophilic substitution reactions are commonly employed.

- Attachment of the Pyridine Moiety : Coupling reactions, such as Suzuki-Miyaura coupling, are used to introduce the pyridine group.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro studies have shown that derivatives of dihydropyridines possess cytotoxic effects against various cancer cell lines, including A549 (lung cancer) cells.

- A structure-dependent relationship was observed; modifications in the substituents significantly impacted their efficacy against cancer cells .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies have demonstrated:

- Effective inhibition against multidrug-resistant strains of Staphylococcus aureus and other pathogens.

- The mechanism may involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .

The biological activity of this compound is believed to be mediated through various mechanisms:

- Enzyme Inhibition : It may inhibit specific kinases or enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : The compound could interact with receptors affecting signaling pathways crucial for cancer progression and microbial resistance.

Case Study 1: Anticancer Properties

A study evaluated the cytotoxicity of this compound against A549 cells using an MTT assay. The findings indicated a notable reduction in cell viability at concentrations above 50 µM, suggesting promising anticancer potential.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various multidrug-resistant bacterial strains. Results showed that it exhibited significant antibacterial activity at low micromolar concentrations, highlighting its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 5-Fluoro Dihydropyridine | Similar core structure | Moderate | High |

| 5-Chloro Dihydropyridine | Similar core structure with Cl | Low | Moderate |

The presence of the fluorobenzyl group in this compound enhances its lipophilicity and interaction with biological targets compared to its chloro analogs .

Q & A

Q. What are the recommended synthetic routes for this compound, and what coupling agents are optimal for amide bond formation?

The amide bond in the target structure can be synthesized using carbodiimide-based coupling agents. Ethylcarbodiimide hydrochloride (EDC·HCl) combined with hydroxybenzotriazole (HOBt) is effective for minimizing racemization and improving yield, as demonstrated in analogous dihydropyridine carboxamide syntheses. Reaction conditions (e.g., anhydrous DMF, 0°C to room temperature) should maintain pH control via triethylamine to stabilize intermediates .

Q. How should structural characterization resolve tautomeric forms of the 1,4-dihydropyridine ring?

X-ray crystallography is definitive for confirming ring conformation and tautomeric states. For example, single-crystal studies of methyl-substituted dihydropyridines resolved bond-length alternation (C–C: ~1.35–1.45 Å) and hydrogen-bonding patterns, distinguishing between enol-keto tautomers. Complementary NMR analysis (¹H and ¹³C) can detect dynamic equilibria in solution by observing splitting patterns in the pyridine and carbonyl regions .

Q. Which analytical techniques are critical for assessing purity, particularly for oxidation-sensitive moieties?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and electrospray ionization mass spectrometry (ESI-MS) are essential. For oxidation-prone dihydropyridines, conduct analyses under inert atmospheres (e.g., nitrogen-purged solvents) and compare retention times against synthetic intermediates. Purity ≥98% (HPLC) and mass accuracy <2 ppm are typical benchmarks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while preserving stereochemical integrity?

Apply statistical Design of Experiments (DoE) to evaluate critical parameters (e.g., solvent polarity, temperature, catalyst loading). For dihydropyridines, a Central Composite Design (CCD) revealed that polar aprotic solvents (e.g., DMF) at 50–60°C maximize yield (80–85%) without epimerization. Response surface methodology (RSM) can identify interactions between variables, such as the trade-off between reaction rate and byproduct formation .

Q. What computational approaches predict the reactivity of the dihydropyridine ring under varying pH conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation states and electron distribution. Molecular dynamics (MD) simulations in explicit solvent (e.g., water, ethanol) can predict pH-dependent ring-opening kinetics. For example, computed Fukui indices identify nucleophilic sites susceptible to oxidation, guiding experimental stabilization strategies (e.g., electron-withdrawing substituents) .

Q. How to reconcile contradictions between computational stability predictions and experimental oxidation data?

Cross-validate using controlled oxidation experiments (e.g., H₂O₂ titration) paired with time-dependent DFT (TD-DFT) to model transition states. For instance, if simulations suggest ring stability at pH 7 but experiments show rapid degradation, investigate trace metal catalysts (e.g., Fe³⁺) via inductively coupled plasma mass spectrometry (ICP-MS). Adjust computational models to include solvent impurities or kinetic barriers overlooked in initial simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.